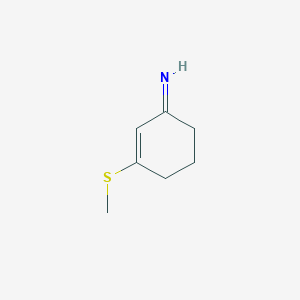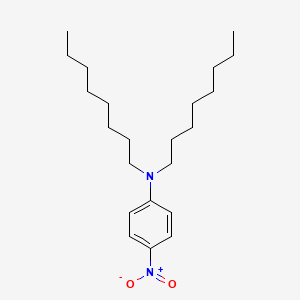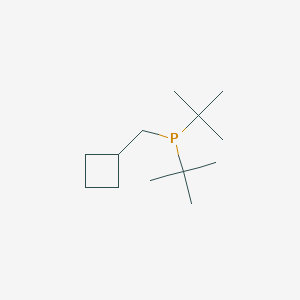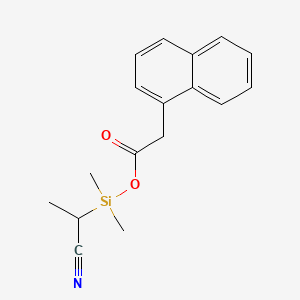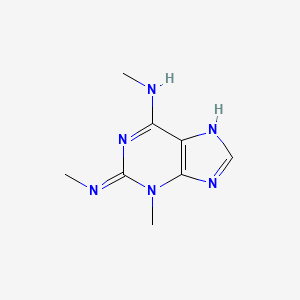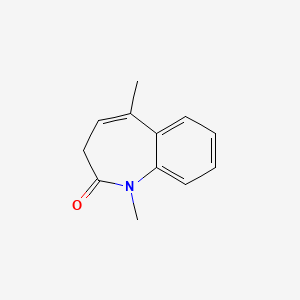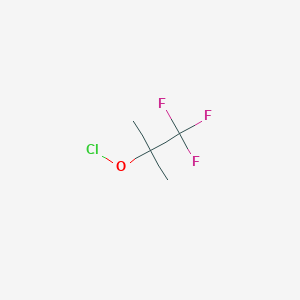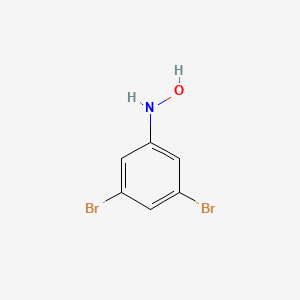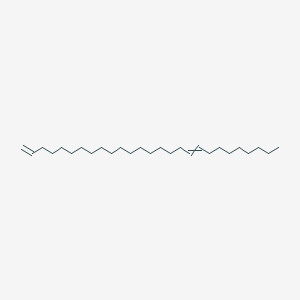
Heptacosa-1,18-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptacosa-1,18-diene is a long-chain hydrocarbon with the molecular formula C27H52 It is characterized by the presence of two double bonds located at the first and eighteenth positions of the carbon chain This compound is part of the diene family, which are hydrocarbons containing two double bonds
準備方法
Synthetic Routes and Reaction Conditions: Heptacosa-1,18-diene can be synthesized through several methods, including the dehydration of alcohols and the dehydrohalogenation of organohalides. One common method involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by dehydrohalogenation to form the diene .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst to facilitate the removal of hydrogen atoms and the formation of double bonds.
化学反応の分析
Types of Reactions: Heptacosa-1,18-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming heptacosane.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HCl) are typical reagents.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Heptacosane.
Substitution: Halogenated or hydrogenated derivatives of this compound.
科学的研究の応用
Heptacosa-1,18-diene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of long-chain dienes and their behavior in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
作用機序
The mechanism of action of heptacosa-1,18-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, such as carbocations or radicals, which can then undergo further chemical transformations. The compound’s long carbon chain allows it to integrate into lipid membranes, affecting their fluidity and function .
類似化合物との比較
Heptacosa-1,18-diene can be compared with other long-chain dienes, such as:
Nonacosa-1,20-diene: Similar in structure but with a longer carbon chain.
Hentriaconta-1,22-diene: Another long-chain diene with two additional carbon atoms compared to this compound.
Uniqueness: this compound is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical properties and reactivity compared to other long-chain dienes .
特性
CAS番号 |
104899-45-8 |
|---|---|
分子式 |
C27H52 |
分子量 |
376.7 g/mol |
IUPAC名 |
heptacosa-1,18-diene |
InChI |
InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-27H2,2H3 |
InChIキー |
DZRVIJLCWLXRAH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


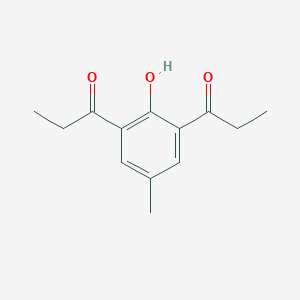
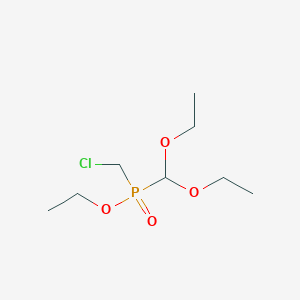
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
